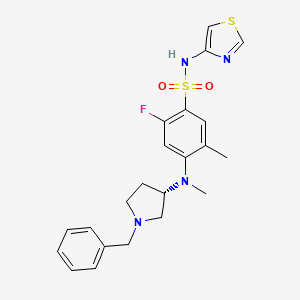
Zandatrigine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Zandatrigine involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The synthetic route typically includes the following steps:
Formation of the benzenesulfonamide core: This involves the reaction of a substituted benzene with sulfonyl chloride in the presence of a base.
Introduction of the thiazole ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Substitution reactions: Various substitution reactions are carried out to introduce the fluoro, methyl, and pyrrolidinyl groups onto the benzenesulfonamide core.
化学反应分析
Zandatrigine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: Various substitution reactions can be carried out on the aromatic ring and the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Zandatrigine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying sodium channel inhibitors and their interactions with biological targets.
Biology: The compound is used in research to understand the role of sodium channels in neuronal activity and their implications in neurological disorders.
作用机制
Zandatrigine exerts its effects by selectively inhibiting the sodium channel protein type 8 subunit alpha (SCN8A). This inhibition reduces the excitability of neurons, thereby decreasing the likelihood of seizure activity. The compound’s molecular targets include the voltage-gated sodium channels, particularly the Nav1.6 subtype . By blocking these channels, this compound helps to stabilize neuronal membranes and prevent abnormal electrical activity.
相似化合物的比较
Zandatrigine is unique in its selective inhibition of the Nav1.6 sodium channel, which distinguishes it from other sodium channel inhibitors. Similar compounds include:
Phenytoin: A widely used antiepileptic drug that inhibits multiple sodium channel subtypes.
Carbamazepine: Another antiepileptic drug that targets various sodium channels but lacks the selectivity of this compound.
Lamotrigine: A sodium channel inhibitor used in the treatment of epilepsy and bipolar disorder, but with a broader spectrum of activity.
This compound’s specificity for the Nav1.6 subtype makes it a promising candidate for targeted therapies with potentially fewer side effects compared to less selective sodium channel inhibitors.
属性
CAS 编号 |
2154406-04-7 |
|---|---|
分子式 |
C22H25FN4O2S2 |
分子量 |
460.6 g/mol |
IUPAC 名称 |
4-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1 |
InChI 键 |
UCSHINHOAVARGQ-SFHVURJKSA-N |
手性 SMILES |
CC1=CC(=C(C=C1N(C)[C@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
规范 SMILES |
CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


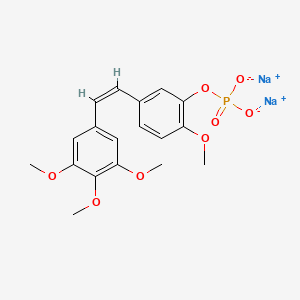
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
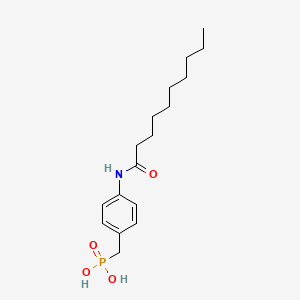
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)



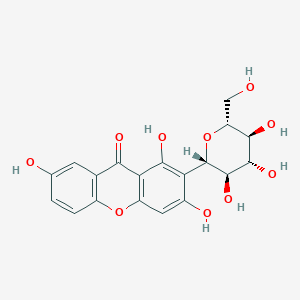
![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
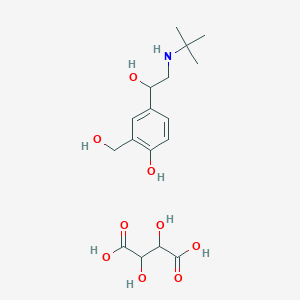
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)
![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)
![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
